![molecular formula C20H17ClN2O4 B2567605 2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1207013-44-2](/img/structure/B2567605.png)
2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide
説明
This compound is an acetamide derivative featuring a 2-chlorophenyl group at the α-carbon and a complex heterocyclic substituent on the amide nitrogen. The nitrogen-linked moiety consists of a 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole scaffold, conferring unique steric and electronic properties.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c21-16-4-2-1-3-13(16)10-20(24)22-12-15-11-18(27-23-15)14-5-6-17-19(9-14)26-8-7-25-17/h1-6,9,11H,7-8,10,12H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOKDNXZLRWBME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a chlorophenyl group and an isoxazole moiety, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 405.87 g/mol.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 405.87 g/mol |
CAS Number | Not specified |
Anti-inflammatory Properties
Research indicates that compounds with similar structural features often exhibit anti-inflammatory effects. The IC50 values for related acetamide derivatives have shown promising results in inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.
For instance, a study on related compounds demonstrated IC50 values ranging from 0.041 to 0.768 mol/L against COX-2, suggesting that the target compound may also possess significant anti-inflammatory activity .
Antimicrobial Activity
The compound has been investigated for its potential antimicrobial properties. Similar isoxazole derivatives have shown effectiveness against various bacterial strains. For example, derivatives of isoxazole exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. Related acetamides have been evaluated against cancer cell lines such as HepG2 (liver cancer) and exhibited varying degrees of cytotoxicity. One study reported an IC50 of approximately 16.782 µg/mL for a structurally similar derivative . This indicates that the target compound could potentially inhibit cancer cell proliferation.
The biological activity of This compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, such as COX-2.
- Cellular Signaling Pathways : The compound may modulate signaling pathways associated with inflammation and cancer progression.
- Membrane Interaction : Antimicrobial activity could be attributed to disruption of bacterial cell membranes.
Study 1: Anti-inflammatory Efficacy
A comparative study evaluated the anti-inflammatory effects of various acetamide derivatives, including those with isoxazole rings. The results indicated that compounds with the chlorophenyl substituent exhibited enhanced COX-2 inhibition compared to others without this modification .
Study 2: Anticancer Potential
In vitro assays conducted on HepG2 cells revealed that compounds structurally similar to the target molecule demonstrated significant cytotoxic effects. The study highlighted the importance of substituent groups in enhancing anticancer activity .
科学的研究の応用
Anticancer Activity
Research indicates that derivatives of compounds similar to 2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide exhibit promising anticancer properties. For instance, studies have demonstrated that benzothiazole derivatives can act as effective anticancer agents by inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest . The structural features of this compound may enhance its interaction with cancer cell targets, leading to improved therapeutic efficacy.
Neuropharmacological Potential
The compound's potential as a neuropharmacological agent has been explored in studies focusing on its effects on neurotransmitter systems. Research indicates that compounds with similar structures can influence GABA receptors and exhibit anticonvulsant activity. For example, derivatives have shown protective effects against induced seizures in animal models, suggesting that the compound may be beneficial in treating epilepsy or other seizure disorders .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. Small-molecule inhibitors derived from similar structures have been identified as potential therapeutic agents targeting bromodomain and extraterminal (BET) proteins, which play a crucial role in cancer progression and inflammation . This highlights the compound's versatility in modulating biological pathways relevant to various diseases.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of compounds related to this compound. Preliminary studies suggest that certain derivatives possess significant antibacterial and antifungal properties. This could lead to the development of new antimicrobial agents effective against resistant strains of bacteria and fungi.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. By modifying different functional groups within the molecule, researchers can assess how these changes affect biological activity and selectivity for specific targets. This approach is essential for developing more potent and selective drugs based on the core structure of this compound .
Data Table: Summary of Applications
化学反応の分析
Nucleophilic Substitution (Benzamido Group)
The benzamido group (-N(CO)-) can undergo nucleophilic substitution under basic conditions (e.g., hydroxide or alkoxide ions). This reaction is influenced by the electron-withdrawing nature of the carbonyl group, which activates the adjacent nitrogen for nucleophilic attack.
Reaction Type | Conditions | Products | Reference |
---|---|---|---|
Nucleophilic substitution | Basic conditions (e.g., NaOH) | Substituted amide derivatives |
Electrophilic Substitution (Isoxazole Ring)
The isoxazole ring is prone to electrophilic substitution due to its aromaticity and electron-deficient nature. Typical reagents include nitric acid or halogens, leading to substitution at the 4- or 5-positions of the ring.
Reaction Type | Conditions | Products | Reference |
---|---|---|---|
Electrophilic nitration | HNO₃/H₂SO₄ (mixed acid) | Nitro-substituted isoxazole derivatives |
Ester Hydrolysis
If the compound contains an ester group (not explicitly stated but inferred from synthesis pathways), it can undergo hydrolysis to form carboxylic acids under acidic or basic conditions .
Reaction Type | Conditions | Products | Reference |
---|---|---|---|
Acidic hydrolysis | H₃O⁺/H₂O, heat | Carboxylic acid derivatives | |
Basic hydrolysis | OH⁻/H₂O, heat | Carboxylate salts |
Amide Bond Formation
The benzamido group is typically synthesized via amide coupling reactions. For example, activation of carboxylic acids using mixed-anhydride methods (e.g., with ethyl chloroformate) followed by reaction with amines .
Reaction Type | Conditions | Products | Reference |
---|---|---|---|
Mixed-anhydride amide formation | Ethyl chloroformate, then amine | Benzamido derivatives |
Dihydrobenzo[b] dioxin Reactivity
The dihydrobenzo-dioxin moiety can undergo ring-opening reactions under acidic or basic conditions, analogous to epoxide chemistry. For example, nucleophilic attack by water or alcohols may lead to diol derivatives .
Reaction Type | Conditions | Products | Reference |
---|---|---|---|
Acidic ring-opening | H₃O⁺, heat | Dihydroxybenzo-dioxin derivatives |
Molecular Stability and Reactivity
The compound’s stability is influenced by its functional groups:
-
Isoxazole rings are generally stable under mild conditions but may degrade under harsh acidic/basic environments.
-
Benzamido groups are susceptible to hydrolysis, as noted above.
-
Dihydrobenzo-dioxin moieties may undergo oxidation or further cyclization reactions .
Analytical Techniques
Reactions are typically monitored using:
-
NMR spectroscopy (¹H, ¹³C) to track functional group transformations.
-
Thermal analysis (e.g., DSC) to assess stability.
Biological and Pharmaceutical Implications
While direct biological data for this compound is limited, related isoxazole derivatives (e.g., BRD4 inhibitors) show promise in medicinal chemistry . The 2,3-dihydrobenzo-dioxin moiety, often associated with antioxidant activity, may contribute to therapeutic effects .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Chloroacetamide Derivatives
The compound shares the chloroacetamide backbone with several herbicides listed in the Pesticide Chemicals Glossary (). For example:
- Propachlor (2-chloro-N-(1-methylethyl)-N-phenylacetamide): A simpler analog lacking heterocyclic substituents. Its herbicidal activity arises from inhibition of fatty acid elongation in plants .
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Contains a methoxymethyl group, enhancing solubility and soil mobility compared to the target compound’s rigid dihydrobenzodioxin system .
Structural Differentiation :
Feature | Target Compound | Propachlor | Alachlor |
---|---|---|---|
N-Substituent | Dihydrobenzodioxin-isoxazole | Phenyl + isopropyl | Diethylphenyl + methoxymethyl |
Molecular Weight | Higher (~430 g/mol, estimated) | 211.7 g/mol | 269.8 g/mol |
Potential Bioactivity | Unreported; inferred from structural motifs | Herbicide | Herbicide |
The target compound’s bulky substituents may reduce bioavailability compared to simpler herbicides but could improve target specificity in enzyme inhibition .
Heterocyclic Analog with Dihydrobenzodioxin
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide () shares the dihydrobenzodioxin moiety but replaces the isoxazole with a tetrahydroisoquinolin-oxy group.
Key Differences :
- Linkage : Target compound uses an isoxazole-methyl bridge, while ’s analog employs an ether-oxygen linkage.
- Conformational Flexibility: The isoquinolin group in ’s compound introduces rotational freedom absent in the rigid isoxazole-dihydrobenzodioxin system.
N-Substituted 2-Arylacetamide Crystallography
The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () reveals conformational diversity driven by dichlorophenyl and pyrazolyl substituents. Dihedral angles between aromatic rings (44.5°–77.5°) highlight flexibility, contrasting with the target compound’s constrained dihydrobenzodioxin-isoxazole system .
Implications :
- The target compound’s planar benzodioxin ring may enforce a fixed orientation, optimizing binding to flat enzymatic pockets.
- Hydrogen-bonding patterns (e.g., N–H⋯O interactions in ) could differ due to the isoxazole’s electronegative atoms .
Q & A
Q. What synthetic methodologies are optimal for constructing the isoxazole-dihydrobenzo[d]dioxin-acetamide scaffold?
The compound’s synthesis requires precise coupling of the isoxazole and dihydrobenzo[d]dioxin moieties. A palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig) is recommended, as demonstrated in analogous syntheses of dibenzo[b,d]azepines using Pd(dppf)Cl₂ with THF:H₂O (5:1) as solvent . Key steps include:
- Reagent ratios : 1.5 eq boronate ester to 1 eq aryl halide.
- Catalytic system : 0.1 eq Pd(dppf)Cl₂ with K₂CO₃ (2 eq) under N₂ at 80°C for 5 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) for isolating the acetamide product .
Q. How should researchers characterize the compound’s purity and structural integrity?
Employ a multi-technique approach:
- Chromatography : HPLC-MS for impurity profiling (e.g., residual palladium).
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dihydrobenzo[d]dioxin aromatic protons at δ 6.7–7.1 ppm, isoxazole CH₃ at δ 2.4–2.6 ppm) .
- Elemental analysis : Validate molecular formula (C₂₀H₁₆ClN₂O₄) with ≤0.4% deviation .
Q. What solvent systems are compatible with this compound for biological assays?
The compound’s low solubility in aqueous buffers necessitates DMSO stock solutions (≤1% v/v). For in vitro studies, use phosphate-buffered saline (PBS) with 0.1% Tween-80 to enhance solubility without destabilizing the acetamide group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding interactions?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* basis set) can analyze:
- Electrophilic sites : Localize reactive regions via Molecular Electrostatic Potential (MESP) maps (e.g., electron-deficient chlorophenyl group) .
- HOMO-LUMO gaps : Predict charge-transfer interactions (e.g., ΔE ≈ 4.5 eV suggests moderate stability) .
- Docking simulations : Align the isoxazole moiety with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .
Q. How can contradictory data on biological activity be resolved?
Contradictions often arise from assay variability or off-target effects. Mitigate via:
- Dose-response curves : Test 10 nM–100 µM ranges to identify IC₅₀ trends.
- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT) .
- Metabolic stability : Assess cytochrome P450 interactions (e.g., CYP3A4) using liver microsomes to rule out pharmacokinetic artifacts .
Q. What strategies optimize the compound’s selectivity for a target receptor?
Structural modifications guided by SAR:
- Isoxazole substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity.
- Dihydrobenzo[d]dioxin : Replace 2-chlorophenyl with 2,3-dichloro analogs to probe steric effects .
- Acetamide linker : Replace -CH₂- with -O- or -NH- to alter conformational flexibility .
Methodological Frameworks
Q. How to design a robust experimental workflow for studying this compound’s mechanism of action?
Follow Evidence-Based Inquiry principles :
- Hypothesis : Link the compound’s structure to a biological pathway (e.g., NF-κB inhibition).
- Controls : Include vehicle (DMSO) and positive controls (e.g., BAY 11-7082).
- Replicates : N ≥ 3 for statistical power (p < 0.05, ANOVA with Tukey post-hoc) .
Q. What analytical techniques validate degradation products under physiological conditions?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。